molecular formula C22H22ClFN2O2 B2533239 (E)-3-(2-chlorophenyl)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)acrylamide CAS No. 1235703-87-3

(E)-3-(2-chlorophenyl)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)acrylamide

Cat. No.: B2533239
CAS No.: 1235703-87-3
M. Wt: 400.88
InChI Key: PWLYFIDNROSKOJ-MDZDMXLPSA-N
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Description

This compound is an acrylamide derivative featuring a 2-chlorophenyl group conjugated to an acrylamide backbone, which is further linked to a piperidin-4-ylmethyl moiety substituted with a 2-fluorobenzoyl group. The (E)-configuration of the acrylamide double bond ensures optimal spatial arrangement for target interactions.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClFN2O2/c23-19-7-3-1-5-17(19)9-10-21(27)25-15-16-11-13-26(14-12-16)22(28)18-6-2-4-8-20(18)24/h1-10,16H,11-15H2,(H,25,27)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLYFIDNROSKOJ-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C=CC2=CC=CC=C2Cl)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)/C=C/C2=CC=CC=C2Cl)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-chlorophenyl)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)acrylamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperidinylmethyl Intermediate: This step involves the reaction of piperidine with a suitable benzoyl chloride derivative to form the piperidinylmethyl intermediate.

    Acrylamide Formation: The intermediate is then reacted with an acrylamide derivative under specific conditions to form the final compound. Reaction conditions may include the use of solvents like dichloromethane or toluene, and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-chlorophenyl)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chlorophenyl or fluorobenzoyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(2-chlorophenyl)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)acrylamide is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

In biological research, this compound may be investigated for its interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound might be used in the development of new materials or as a precursor in the synthesis of polymers.

Mechanism of Action

The mechanism of action of (E)-3-(2-chlorophenyl)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)acrylamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering signal transduction pathways, or modulating gene expression.

Comparison with Similar Compounds

Substituent Variations and Key Structural Features

Compound Name / ID Acrylamide Substituent Piperidine Substituent Molecular Weight (g/mol) Notable Features Reference
Target Compound 2-Chlorophenyl 2-Fluorobenzoyl ~430 (estimated) Benzoyl group enhances hydrogen bonding; chlorophenyl increases lipophilicity -
(E)-N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-3-(2-chlorophenyl)acrylamide (CAS 1448140-40-6) 2-Chlorophenyl Pyrimidin-4-yl with triazole 326.74 Pyrimidine core may improve solubility; lacks piperidine
(E)-3-(4-(4-cyano-2,6-dimethylphenoxy)pyrimidin-5-yl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acrylamide (17b) Pyrimidine-linked phenoxy Methylsulfonyl Not reported Methylsulfonyl group enhances polarity; pyrimidine scaffold for kinase targeting
(E)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide (CAS 1235706-15-6) Thiophen-2-yl Methylsulfonyl 328.5 Thiophene’s electron-rich ring alters electronic properties
CDFII (2-(2-chlorophenyl)-3-[1-(2,3-dimethylbenzyl)piperidin-4-yl]-5-fluoro-1H-indole) Indole core with 2-chlorophenyl 2,3-Dimethylbenzyl Not reported Indole scaffold with MRSA synergism reported
(E)-3-(8-(tert-Butyl)-3,3-dimethylpyrano[3,2-a]carbazol-5-yl)-N-(1-(2-fluorobenzyl)piperidin-4-yl)acrylamide (6ab) Pyrano-carbazolyl 2-Fluorobenzyl Not reported Benzyl vs. benzoyl: reduced hydrogen bonding potential

Structure-Activity Relationship (SAR) Insights

  • However, excessive lipophilicity may reduce solubility .
  • Piperidine Substitution: 2-Fluorobenzoyl (target compound): The benzoyl group introduces a hydrogen-bond acceptor, which may improve target binding compared to benzyl derivatives (e.g., 6ab in ) .
  • Core Scaffold Variations : Pyrimidine (CAS 1448140-40-6) and indole (CDFII) cores diversify pharmacological targets, such as kinase inhibition or antimicrobial activity .

Biological Activity

(E)-3-(2-chlorophenyl)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)acrylamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features several key structural components:

  • Acrylamide Moiety : Characterized by a double bond adjacent to the amide group, which can influence its reactivity and interactions with biological targets.
  • Chlorophenyl Group : This substituent may enhance lipophilicity and affect the compound's ability to cross biological membranes.
  • Piperidine Derivative : Known for various bioactivities, including analgesic and antipsychotic effects.

The biological activity of this compound is likely mediated through interactions with specific molecular targets. These may include:

  • Receptor Binding : The compound may bind to neurotransmitter receptors or other protein targets, modulating their activity.
  • Enzyme Inhibition : Similar compounds have shown potential as inhibitors of enzymes such as acetylcholinesterase, which could be relevant for neurodegenerative diseases.

Pharmacological Properties

Research into compounds with similar structures has indicated various pharmacological effects:

  • Antimicrobial Activity : Compounds with chlorophenyl groups have been studied for their antibacterial properties. For example, derivatives have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis .
  • Analgesic and Antidepressant Effects : Piperidine derivatives are often associated with pain relief and mood enhancement due to their interaction with central nervous system receptors .
  • Anticancer Potential : Some acrylamide derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting that this compound may also possess similar properties.

Comparative Analysis with Related Compounds

To better understand the potential of this compound, a comparison with structurally related compounds is beneficial:

Compound NameStructural FeaturesBiological Activity
2-Methyl-6-phenylethynylpyridineEthynyl group, phenyl ringNeuroprotective effects
1-(2-Fluorobenzoyl)piperidinePiperidine ring, fluorobenzeneAnalgesic properties
4-ChlorobenzamideAmide bond, chlorinated benzeneAnti-inflammatory effects

This table illustrates how variations in functional groups and structural motifs can influence the biological activities of related compounds.

Q & A

Q. What are the optimal synthetic routes for (E)-3-(2-chlorophenyl)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)acrylamide, and how can reaction yields be improved?

Methodological Answer :

  • Key Steps :
    • Acrylamide Formation : React 2-chlorocinnamic acid derivatives with piperidine intermediates via a coupling agent (e.g., HATU or EDC) in anhydrous DMF or THF. For example, describes a similar acrylamide synthesis using piperidin-4-ylmethylamine and benzoyl chloride derivatives under reflux conditions .
    • Piperidine Functionalization : Introduce the 2-fluorobenzoyl group to the piperidine nitrogen via nucleophilic acyl substitution, using DIPEA as a base (e.g., uses 3-fluorobenzyl chloride in THF) .
  • Yield Optimization :
    • Use catalytic DMAP for acylations (improves reaction rates).
    • Purify intermediates via column chromatography (DCM/MeOH gradients, as in ) to reduce side products .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer :

  • 1H/13C NMR : Confirm stereochemistry (E-configuration) via coupling constants (J = 15–16 Hz for trans-alkene protons) and piperidine ring conformation (axial/equatorial substituents) .
  • HRMS : Validate molecular formula (e.g., reports HRMS with <5 ppm error for similar acrylamides) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry or conformational isomers (e.g., uses crystallography to analyze binding modes of analogous inhibitors) .

Q. How can preliminary biological activity screening be designed for this compound?

Methodological Answer :

  • Target Selection : Prioritize kinases or GPCRs (e.g., neuropeptide Y receptors, as in ) due to structural similarity to known inhibitors .
  • Assay Protocols :
    • Enzyme Inhibition : Use fluorescence polarization assays (IC50 determination) with recombinant targets.
    • Cell-Based Assays : Test cytotoxicity (MTT assay) and target engagement (e.g., EGFR phosphorylation in ) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to optimize this compound’s potency?

Methodological Answer :

  • Modification Sites :
    • 2-Chlorophenyl Group : Replace with electron-withdrawing groups (e.g., CF3) to enhance binding affinity ( highlights agrochemical analogs with halogen substitutions) .
    • Piperidine Substituent : Explore alternative benzoyl groups (e.g., 3-fluoro vs. 4-fluoro) to modulate lipophilicity (see for EGFR/HER2 inhibitor SAR) .
  • Data Analysis : Use multivariate regression to correlate substituent properties (Hammett σ, LogP) with IC50 values .

Q. What computational strategies elucidate molecular interactions with biological targets?

Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger to model binding to kinases (e.g., AKT1 in ) .
  • Molecular Dynamics (MD) : Simulate ligand-receptor stability (e.g., 100 ns trajectories in GROMACS) to assess hydrogen bonding with catalytic residues .

Q. How can contradictory biological data across studies be resolved?

Methodological Answer :

  • Case Example : If IC50 values vary for the same target (e.g., HIV-1 RT in vs. EGFR in ):
    • Assay Conditions : Compare buffer pH, ATP concentrations, or temperature.
    • Protein Conformation : Validate whether studies used active/inactive kinase states ( discusses AKT1 conformational flexibility) .
  • Orthogonal Validation : Repeat assays with SPR (surface plasmon resonance) to measure binding kinetics independently .

Q. What strategies ensure compound stability during storage and in biological assays?

Methodological Answer :

  • Storage : Store at -20°C in anhydrous DMSO (prevents hydrolysis of acrylamide; recommends airtight containers to avoid moisture) .
  • In Vitro Stability : Perform LC-MS stability tests in PBS (pH 7.4) and liver microsomes to assess metabolic degradation .

Q. How can free energy perturbation (FEP) calculations guide lead optimization?

Methodological Answer :

  • Protocol :
    • Generate ligand-receptor complexes (e.g., using PDB structures from ) .
    • Apply FEP+ in Desmond to predict ΔΔG for substituent modifications (e.g., fluorobenzoyl vs. chlorobenzoyl).
  • Outcome : Identify substitutions that improve binding affinity by >1 kcal/mol (statistically significant in lead optimization) .

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